3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of isoquinoline, chromenone, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic synthesis. One common approach is the condensation of appropriate isoquinoline and chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts, such as p-toluenesulfonic acid, and solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 4-hydroxy-2-quinolones
- 3,4-dihydroquinazolin-4(1H)-ones
Uniqueness
What sets 3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one apart is its unique combination of structural elements, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H35NO5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C30H35NO5/c1-19-7-6-8-22(15-19)18-35-26-11-10-24-20(2)25(29(33)36-28(24)21(26)3)16-27(32)31-14-13-30(34)12-5-4-9-23(30)17-31/h6-8,10-11,15,23,34H,4-5,9,12-14,16-18H2,1-3H3 |
InChI Key |
RVWOLKFNRGFPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.